2-(4-isopropylphenoxy)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15(2)16-8-10-19(11-9-16)26-14-20(24)22-17-12-21(25)23(13-17)18-6-4-3-5-7-18/h3-11,15,17H,12-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZLQXCNJQPYGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the absence of explicit data on 2-(4-isopropylphenoxy)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide in the provided evidence, comparisons are drawn from structurally related compounds in the acetamide and arylphenoxy chemical families.
Structural Analog: 3-Chloro-N-phenyl-phthalimide
- Structure : Features a phthalimide core with a chlorine substituent and an N-phenyl group (Fig. 1, ).
- Applications: Primarily used as a monomer in polyimide synthesis, emphasizing its role in polymer chemistry rather than bioactivity .
- Key Differences: Backbone: The target compound lacks the phthalimide ring system, instead incorporating a pyrrolidinone ring. Functional Groups: The acetamide linker in the target compound may enhance solubility compared to the rigid phthalimide structure.
Functional Analog: (R/S)-N-[(...)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...-butanamide
- Structure: Complex amides with phenoxyacetamide motifs, as listed in (compounds m, n, o). These are likely peptidomimetics or protease inhibitors.
- Applications : Such structures are common in drug development (e.g., antiviral or anticancer agents) due to their ability to mimic peptide substrates .
- Key Differences: Complexity: The target compound is less sterically hindered, lacking the hexane backbone and tetrahydropyrimidinyl groups seen in analogs.
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Synthesis Challenges: Unlike 3-chloro-N-phenyl-phthalimide, which is synthesized via high-purity routes for polymer applications , the target compound’s synthesis would require optimization of the pyrrolidinone-acetamide linkage.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(4-isopropylphenoxy)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step routes:
- Step 1 : Coupling of 4-isopropylphenol with chloroacetyl chloride to form the phenoxyacetate intermediate under basic conditions (e.g., NaOH in DMF) .
- Step 2 : Amidation with 5-oxo-1-phenylpyrrolidin-3-amine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous THF .
- Critical Parameters : Reaction temperature (0–5°C for amidation to prevent racemization), solvent purity, and inert atmosphere (N₂/Ar) to avoid hydrolysis .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the isopropylphenoxy group (δ 1.2–1.4 ppm for CH₃) and pyrrolidinone carbonyl (δ ~170 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95% by area normalization) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ expected at m/z 395.2) .
Q. How do key functional groups (e.g., phenoxy, acetamide) influence chemical reactivity?
- Methodological Answer :
- Phenoxy Group : Participates in nucleophilic aromatic substitution (e.g., halogenation at the para position) under acidic/basic conditions .
- Acetamide Moiety : Susceptible to hydrolysis in strong acidic/basic environments; stabilize with buffered solvents (pH 6–8) during storage .
- Pyrrolidinone Ring : The 5-oxo group enables hydrogen bonding with biological targets, influencing solubility and binding affinity .
Advanced Research Questions
Q. How can structural analogs of this compound be systematically compared for structure-activity relationships (SAR)?
- Methodological Answer :
- Design Strategy : Replace the isopropyl group with tert-butyl, halogen, or methoxy substituents and evaluate changes in bioactivity .
- Assays : Use standardized enzyme inhibition (e.g., COX-2 IC₅₀) and cytotoxicity assays (e.g., MCF-7 cell line) to quantify activity differences .
- Data Analysis : Apply multivariate regression to correlate logP, steric parameters (Taft’s Es), and IC₅₀ values .
Q. What strategies resolve contradictions in reported biological activity data (e.g., divergent IC₅₀ values)?
- Methodological Answer :
- Source Validation : Confirm compound purity via HPLC and elemental analysis; impurities >2% can skew results .
- Assay Standardization : Use positive controls (e.g., ibuprofen for COX-2) and replicate experiments across multiple cell lines .
- Meta-Analysis : Cross-reference with PubChem BioAssay data (AID 743255) to identify outlier studies .
Q. Which in vitro models are optimal for evaluating its therapeutic potential in inflammation or oncology?
- Methodological Answer :
- Inflammation : Use LPS-induced RAW 264.7 macrophages to measure TNF-α suppression (ELISA) and COX-2 inhibition (Western blot) .
- Oncology : Screen against NCI-60 cell panels, with dose-response curves (0.1–100 µM) and apoptosis markers (Annexin V/PI staining) .
- Mechanistic Studies : Molecular docking (AutoDock Vina) to predict interactions with COX-2 (PDB ID 5KIR) or EGFR kinases (PDB ID 1M17) .
Q. How can reaction conditions be optimized to improve synthetic yield (>70%)?
- Methodological Answer :
- Solvent Selection : Replace DMF with DMAc for higher amidation yields (reduced side reactions) .
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of aryl halides (if applicable) .
- Workflow : Use Design of Experiments (DoE) to model temperature (40–80°C), stoichiometry (1:1.2 ratio), and reaction time (12–24 hr) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
